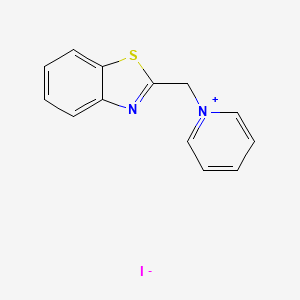

Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide

Description

Contextualization of Quaternary Pyridinium (B92312) Salts in Contemporary Organic Chemistry

Quaternary pyridinium salts are a class of organic compounds characterized by a positively charged nitrogen atom within a pyridine (B92270) ring. This positive charge imparts unique chemical and physical properties, making them valuable in a wide range of applications. rsc.org In organic synthesis, they are utilized as versatile intermediates, catalysts, and reagents. rsc.org Their applications span from their use as phase-transfer catalysts to their role in the synthesis of more complex heterocyclic systems. The reactivity of the pyridinium ring, often facilitated by the positive charge, allows for a variety of chemical transformations.

Significance of Benzothiazole (B30560) Moieties in Structural and Functional Chemistry

The benzothiazole moiety, a bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged scaffold in medicinal chemistry and materials science. mdpi.com Its rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) contribute to its ability to interact with biological targets and participate in various chemical reactions. mdpi.com Benzothiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. acs.org Furthermore, the photophysical properties of certain benzothiazole-containing compounds have led to their investigation as fluorescent probes and materials for organic electronics.

Overview of Current Research Trajectories Involving Pyridinium Iodide Derivatives

Pyridinium iodide derivatives are a specific subclass of quaternary pyridinium salts that are actively being investigated for diverse applications. Research has highlighted their potential as antimicrobial agents, with studies demonstrating their efficacy against various bacterial and fungal strains. nih.gov The mechanism of action is often attributed to the interaction of the cationic pyridinium head with the negatively charged cell membranes of microorganisms, leading to cell disruption. nih.gov Additionally, certain pyridinium salts have been explored for their anticancer properties. brieflands.com In the realm of materials science, pyridinium iodide and its derivatives are being studied as components in perovskite solar cells and as fluorescent materials. The combination of a pyridinium cation with different anions, such as iodide, can significantly influence the compound's physical and chemical properties, including its solubility and reactivity.

Scope of Academic Investigation for Pyridinium, 1-(2-benzothiazolylmethyl)-, Iodide

The specific compound, this compound, integrates the key features of both pyridinium salts and benzothiazole derivatives, suggesting a rich area for academic investigation. A primary research trajectory involves the synthesis and characterization of this molecule. One reported method describes its in situ generation from the reaction of 2-methyl-1,3-benzothiazole with pyridine and iodine in acetonitrile (B52724) at elevated temperatures. thieme-connect.com This intermediate is then utilized in subsequent cycloaddition reactions. thieme-connect.com

A significant area of potential investigation lies in the biological evaluation of this compound. Given the known antimicrobial and anticancer activities of both parent moieties, it is plausible that this compound could exhibit interesting biological properties. acs.orgnih.gov Studies could focus on its efficacy against a panel of pathogenic bacteria and fungi, as well as its cytotoxic effects on various cancer cell lines.

Furthermore, the photophysical properties of this compound warrant exploration. The combination of the electron-deficient pyridinium ring and the electron-rich benzothiazole system could lead to interesting fluorescent or photodynamic properties. nih.govresearchgate.net Research in this area could explore its potential as a fluorescent probe for biological imaging or as a photosensitizer in photodynamic therapy. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(pyridin-1-ium-1-ylmethyl)-1,3-benzothiazole;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N2S.HI/c1-4-8-15(9-5-1)10-13-14-11-6-2-3-7-12(11)16-13;/h1-9H,10H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRQNLNPDXJHHM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC2=NC3=CC=CC=C3S2.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90539319 | |

| Record name | 1-[(1,3-Benzothiazol-2-yl)methyl]pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80352-43-8 | |

| Record name | Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80352-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(1,3-Benzothiazol-2-yl)methyl]pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyridinium, 1 2 Benzothiazolylmethyl , Iodide and Analogous Structures

Direct Quaternization Approaches for Pyridinium (B92312), 1-(2-benzothiazolylmethyl)-, Iodide Synthesis

The most direct route to forming the target compound involves the N-alkylation of a pyridine (B92270) ring, a classic reaction in heterocyclic chemistry known as quaternization. ktu.edu This process creates a quaternary ammonium (B1175870) salt, in this case, the pyridinium iodide.

The formation of Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide is achieved through the reaction of pyridine with a suitable 2-(benzothiazolylmethyl) halide, specifically 2-(iodomethyl)benzothiazole (B1621058). This reaction is a type of nucleophilic substitution where the nitrogen atom of the pyridine ring acts as the nucleophile, attacking the electrophilic carbon of the methylene (B1212753) group attached to the benzothiazole (B30560). The iodide ion, being an excellent leaving group, departs, resulting in the formation of the C-N bond and the desired pyridinium salt. researchgate.netrsc.org

The general mechanism for this quaternization can be represented as: Pyridine + 2-(Iodomethyl)benzothiazole → this compound

This method is versatile and has been applied to a wide range of pyridine derivatives and alkylating agents. ktu.edunih.gov For instance, N-methoxypyridinium salts can be readily alkylated by various alkyl radicals generated from alkyl iodides. nih.govchemrxiv.orgresearchgate.net The reactivity of the pyridine nitrogen is a key factor, and while pyridine itself is a common substrate, substituted pyridines can also be used, with the electronic and steric nature of the substituents influencing the reaction rate. osti.gov

The efficiency and outcome of the quaternization reaction are significantly influenced by the chosen reaction conditions, particularly the solvent system. The solvent not only dissolves the reactants but can also affect the reaction rate and, in some cases, the product selectivity. google.com

Studies on the alkylation of pyridine derivatives have shown that polar aprotic solvents are often effective for quaternization reactions. rsu.lvresearchgate.net Acetonitrile (B52724), for example, has been identified as an optimal solvent for the alkylation of certain pyridine fragments, leading to higher yields and shorter reaction times compared to solvents like acetone (B3395972) or 2-butanone. rsu.lvresearchgate.net The choice of solvent is typically based on the solubility of the reactants and the desired reaction temperature. google.com Alcohols such as methanol (B129727) and ethanol (B145695) are also commonly employed. nih.govmdpi.com

The reaction temperature is another critical parameter. While many quaternization reactions proceed at room temperature over several days, heating can significantly accelerate the process. ktu.edu In some cases, refluxing the reaction mixture is necessary to achieve a reasonable reaction rate. google.com

Below is an interactive data table summarizing the effect of different solvent systems on quaternization reactions from various studies.

| Solvent System | Reactants | Temperature | Outcome | Reference |

| Acetonitrile | 3,5-diethoxycarbonyl-2,6-dimethyl-4-(3-pyridyl)-1,4-dihydropyridine + Alkyl Bromides | 81°C | Optimal conditions, higher yield | rsu.lvresearchgate.net |

| Acetone | 4-pyridyl-1,4-dihydropyridines + Alkyl Halides | Reflux | Commonly used, may require longer reaction times | researchgate.net |

| 2-Butanone (MEK) | 4-pyridyl-1,4-dihydropyridines + Alkyl Halides | Reflux | Decreased reaction time and increased yield compared to acetone | researchgate.net |

| Methanol / Ethanol | Pyridine + Alkyl Halides | Room Temp. to Reflux | Common solvents, effectiveness varies with substrates | google.comnih.gov |

| Excess Pyridine (as solvent) | 4-chloromethyl-2-methylthiazole + Pyridine | Room Temperature | Effective for specific thiazole (B1198619) derivatives, reaction takes several days | ktu.edu |

Precursor-Based Synthetic Routes to 2-(Benzothiazolyl)methyl Derivatives

An alternative to direct quaternization with a pre-made alkylating agent is a multi-step approach that first focuses on synthesizing the key 2-(benzothiazolyl)methyl intermediate. This is particularly useful when the required halide is not commercially available.

The synthesis of 2-(halomethyl)benzothiazole, the crucial precursor for the quaternization step, can be accomplished through several established methods. A common starting material is 2-aminobenzenethiol.

One prominent method involves the condensation of 2-aminobenzenethiol with chloroacetyl chloride. chemicalbook.comnih.gov This reaction can be performed in acetic acid and is often accelerated using microwave irradiation, which significantly reduces the reaction time to as little as 10 minutes and produces the desired 2-(chloromethyl)-1,3-benzothiazole (B1580696) in high yield. chemicalbook.comnih.govmdpi.com

Another route starts from 2-hydroxymethylbenzothiazole. This alcohol can be converted to 2-(chloromethyl)-1,3-benzothiazole by reacting it with triphenylphosphine (B44618) and carbon tetrachloride in a solvent like anhydrous toluene (B28343) under reflux conditions. chemicalbook.com This method provides the product in good yield after purification by chromatography. chemicalbook.com The Hantzsch thiazole synthesis is another classic method that can be adapted, for example, by reacting 1,3-dichloroacetone (B141476) with thioacetamide (B46855) to produce 2-methyl-4-(chloromethyl)thiazole, a related precursor. ktu.edu

The table below compares different synthetic routes to 2-(halomethyl)benzothiazole intermediates.

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

| 2-Aminobenzenethiol, Chloroacetyl chloride | Acetic acid, Microwave irradiation (10 min, 500 W) | 2-(Chloromethyl)-1,3-benzothiazole | 86.8% | chemicalbook.com |

| 2-Hydroxymethylbenzothiazole | Triphenylphosphine, Carbon tetrachloride, Toluene, Reflux (5 h) | 2-(Chloromethyl)-1,3-benzothiazole | 85% | chemicalbook.com |

| Thioacetamide, 1,3-Dichloroacetone | Ethanol, Room Temperature | 2-Methyl-4-(chloromethyl)thiazole | - | ktu.edu |

The benzothiazole core is a versatile scaffold that can be modified using advanced functionalization techniques, allowing for the synthesis of a wide array of analogous structures. organic-chemistry.orgrsc.org Modern synthetic methods often focus on direct C-H functionalization, which avoids the need for pre-functionalized starting materials. nih.gov

Several transition-metal-catalyzed reactions have been developed for this purpose:

Palladium-catalyzed C-H Functionalization : Palladium catalysts can be used to synthesize 2-substituted benzothiazoles from thiobenzanilides through an intramolecular C-H functionalization and C-S bond formation process. acs.org This method shows good functional group tolerance. acs.org

Nickel-catalyzed C-H Functionalization : An inexpensive and efficient method uses nickel catalysts for the intramolecular oxidative C-H bond functionalization of arylthioureas to yield 2-aminobenzothiazoles under mild, room temperature conditions. organic-chemistry.org

Iridium-catalyzed C-H Borylation : This strategy allows for regioselective borylation at the C5 or C4 and C6 positions of the benzothiazole ring, creating versatile building blocks for further derivatization. nih.gov

Furthermore, functionalization at the C2 position is of significant interest. acs.org One approach involves reacting benzothiazoles with triphenylphosphine to form thiazol-2-yl-triphenylphosphonium salts. These intermediates can then react with various nucleophiles to introduce a range of substituents at the C2 position. researchgate.net

Green Chemistry Principles Applied to Pyridinium Iodide Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inmdpi.com These principles can be effectively applied to the synthesis of pyridinium salts and their precursors. nih.gov

Microwave-Assisted Synthesis : As mentioned previously, microwave irradiation is a green technique that can dramatically shorten reaction times and improve yields in the synthesis of both the 2-(chloromethyl)benzothiazole precursor and in the final quaternization step. nih.govmdpi.comresearchgate.net For example, the quaternization of pyridoxal (B1214274) oxime with methyl iodide under microwave irradiation was completed in 10 minutes with a 78.7% yield. researchgate.net

Solvent-Free and Mechanochemical Methods : A significant green approach is to minimize or eliminate the use of volatile organic solvents. Mechanochemistry, which involves inducing reactions by grinding solid reactants together, is a powerful solvent-free method. srce.hr Liquid-assisted grinding (LAG), where a minimal amount of liquid is added, can enhance reaction rates and has been successfully used for the efficient synthesis of quaternary pyridinium salts from pyridoxal oxime and phenacyl bromides. srce.hr

Use of Greener Solvents : When solvents are necessary, choosing environmentally benign options like water or ethanol is preferred. researchgate.net The synthesis of benzothiazoles has been achieved using reusable acid catalysts in aqueous media. organic-chemistry.org Ionic liquids have also been explored as recyclable, non-volatile solvents for these types of syntheses. nih.gov

By incorporating these green methodologies, the synthesis of this compound and its analogs can be made more efficient, less wasteful, and environmentally sustainable. rasayanjournal.co.in

Mechanistic Investigations of Formation Pathways for this compound

The formation of this compound via the reaction of pyridine and 2-(iodomethyl)benzothiazole is a classic example of the Menshutkin reaction, which proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. tue.nlresearchgate.net Mechanistic studies of the Menshutkin reaction have been extensive, providing a clear understanding of the formation pathway for this class of compounds. researchgate.netnih.govnih.gov

Several factors significantly influence the reaction kinetics and thermodynamics:

Solvent Effects: The solvent plays a critical role in the Menshutkin reaction. researchgate.netnih.gov The reactants are neutral, while the transition state has a significant charge separation, and the products are ionic. researchgate.net Polar solvents, particularly polar aprotic solvents, stabilize the charged transition state and the ionic products more effectively than nonpolar solvents. researchgate.netnih.gov This stabilization lowers the activation energy, leading to a dramatic increase in the reaction rate. researchgate.net The reaction is strongly favored and accelerated in polar solvents like water or DMSO compared to the gas phase or non-polar solvents like cyclohexane, where the reaction is often highly unfavorable. researchgate.netnih.govresearchgate.net

Leaving Group: The nature of the halide leaving group is crucial. The reaction rate follows the order I > Br > Cl. wikipedia.org Iodide is the best leaving group among the common halides because the carbon-iodine bond is the weakest, making it the easiest to break.

Steric Hindrance: As with other SN2 reactions, steric hindrance at the electrophilic carbon or on the nucleophile can slow the reaction rate. In this specific case, the electrophilic carbon is a primary carbon (part of a -CH₂- group), which is sterically accessible, favoring the SN2 pathway.

Electronic Effects: The nucleophilicity of the pyridine derivative influences the reaction rate. Electron-donating groups on the pyridine ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity and slow the reaction down. acs.org

The table below details the key mechanistic features of the formation pathway.

| Mechanistic Feature | Description |

|---|---|

| Reaction Type | Bimolecular Nucleophilic Substitution (SN2), specifically a Menshutkin reaction. tue.nl |

| Kinetics | Second-order; Rate = k[Pyridine][2-(Iodomethyl)benzothiazole]. tue.nl |

| Transition State | A single, concerted transition state with partial N-C bond formation and C-I bond cleavage. Exhibits significant charge separation. researchgate.net |

| Stereochemistry | Inversion of configuration at the electrophilic carbon (not applicable here as the carbon is not a stereocenter). |

| Solvent Influence | Reaction is significantly accelerated by polar solvents, which stabilize the charged transition state and ionic products. researchgate.netnih.gov |

| Leaving Group Ability | Rate depends on the halide leaving group: I > Br > Cl. wikipedia.org |

Synthesis and characterization of soluble pyridinium-containing copolyimides - PMC (2024-11-21) Novel ionene-type cationic copolyimides based on 4,4′-oxydiphthalic anhydride (B1165640) (ODPA), 4,4′-(1,4-phenylenediisopropylidene)bisaniline (BIS P), and 2,6-diaminopyridine (B39239) (DAP) were synthesized. The copolyimides were obtained in two stages: first, the copolyimides with the 0/1, 0.2/0.8, 0.3/0.7, 0.5/0.5, 0.6/0.4 and 1/0 DAP/Bis P ratios were obtained through thermal imidization, and then quaternization of soluble copolyimides with methyl iodide was conducted for 24 or 48 h. The samples were characterized via FTIR, NMR and EDX methods to a... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11644723/ Synthesis and characterization of soluble pyridinium-containing copolyimides (2024-11-22) Novel ionene-type cationic copolyimides based on 4,4′-oxydiphthalic anhydride (ODPA), 4,4′-(1,4-phenylenediisopropylidene)bisaniline (BIS P), and 2,6-diaminopyridine (DAP) were synthesized. The copolyimides were obtained in two stages: first, the copolyimides with the 0/1, 0.2/0.8, 0.3/0.7, 0.5/0.5, 0.6/0.4 and 1/0 DAP/Bis P ratios were obtained through thermal imidization, and then quaternization of soluble copolyimides with methyl iodide was conducted for 24 or 48 h. The samples were characterized via FTIR, NMR and EDX methods to confirm their structure and composition. The cationic copolyimides with a DAP content of less than 0.3 showed initial weight loss (onset) at about 250 °C, according to TGA results and demonstrated solubility in chloroform. The highest ionic conductivity value of 0.234 S cm−1 was showed by the sample with 0.3 DAP content and 0.15 degree of quaternization. The stability of the membranes in alkaline media was evaluated using FTIR and TGA. It was shown that samples with a DAP content of more than 0.3 lost their integrity probably owing to partial hydrolysis of imide rings, while copolyimides with a DAP content of 0.2 and 0.3 remained stable. https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra06443g Synthesis, characterization, molecular docking studies, and theoretical calculations of novel Ni (II), Cu (II), and Zn (II) complexes based on benzothiazole derivative - PubMed Central (2025-07-04) The structures of the prepared compounds were studied using various spectroscopic techniques, including 1H NMR spectroscopy, magnetic measurements, thermogravimetric analysis (TGA), electronic spectroscopy, and molar conductance. These techniques were employed to examine and validate the structures of the synthesized compounds. The copper and zinc complexes exhibit octahedral geometries, while the nickel complex adopts a tetrahedral geometry. The ligand and its metal complexes were evaluated for their in vitro antimicrobial activity against two Gram-positive bacterial strains (Staphylococcus aureus and Bacillus subtilis), two Gram-negative bacterial strains (Escherichia coli and Pseudomonas aeruginosa), and two fungal strains (Aspergillus niger and Candida albicans). The results revealed that the metal complexes exhibited significantly higher antimicrobial activity than the free ligand. The molecular docking of the synthesized compounds with the E. coli DNA gyrase protein (PDB ID: 1KZN) was investigated. The molecular docking results indicated that the synthesized compounds exhibit strong binding affinities toward the target protein, with binding energies ranging from − 6.3 to − 7.1 kcal/mol. The synthesized compounds were also subjected to DFT calculations to determine their optimized geometries and electronic properties. The results of the DFT calculations were in good agreement with the experimental findings. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11224773/ Synthesis and structural insights of benzothiazole-appended 2,6-di picolinamide-based Sn(IV) complexes - Deakin University research repository (2025-05-28) Synthesis and structural insights of benzothiazole-appended 2,6-di picolinamide-based Sn(IV) complexes. ... 1. DOI - Is version of https://doi.org/10.1016/j.ica.2025.122754. Location. Amsterdam, The Netherlands. Open access. No. Language. eng. Publication classification. C1 Refereed article in a scholarly journal. Journal. Inorganica Chimica Acta. Volume. https://dro.deakin.edu.au/articles/journal_contribution/Synthesis_and_structural_insights_of_benzothiazole-appended_2_6-di_picolinamide-based_Sn_IV_complexes/25732242 Synthesis and structural insights of benzothiazole-appended 2,6-di picolinamide-based Sn(IV) complexes - UK X-Ray Crystallography - University of Kentucky (2025-05-09) Four diorganotin complexes of the compositions [Me2Sn(L)]⋅0.5C6H5CH3 (1), [n-Bu2Sn(L)] (2), [Bn2Sn(L)] (3) and [n-Oct2Sn(L)] (4) were synthesized by reacting R2SnO (R = Me, n-Bu, Bn or n-Oct) with N2,N6-bis(benzo[d] thiazol-2-yl)pyridine-2,6-dicarboxamide (H2L, where H2 denotes the two acidic protons) in refluxing toluene. Compounds were characterized by FT-IR (ATR mode), 1H, 13C and 119Sn NMR spectroscopy, as well as high- resolution mass spectrometry. The solid-state structures of compounds 1–3, along with their pro-ligand H2L, were investigated through single-crystal X-ray diffraction studies. In compounds 1–3, the dianionic tridentate pyridine dicarboxamide ligand acts as a κ-N3 tridentate chelator, coordinating to the equatorial plane, while the coordination sphere of Sn(IV) ion is completed by two axial Sn-R ligands, resulting in a distorted trigonal bipyramidal geometry. 1. Introduction. Benzothiazoles (1,3-benzothiazole) are bicyclic heterocyclic com- pounds composed of fused benzenic and thiazolic rings, featuring electron-rich heteroatoms nitrogen and sulfur. The unique methine center in the thiazole ring makes benzothiazole one of the most important heterocyclic structures. Benzothiazole derivatives are highly effective with low toxicity, making the benzothiazole scaffold a crucial component in medicinal chemistry [1–5]. In addition to their chemical importance, 2-aminobenzothiazoles have shown a broad spectrum of biological activities, including antiviral, antimicrobial [7–9], antioxidant, anti-inflammatory, antidepressant, anti-diabetic, antitumor [17–19], and antitubercular properties. They have also found applications in organic synthesis and resin production. Furthermore, the coordination chemistry of benzothiazole with transition metals enables efficient catalytic processes in organometallic catalysis, with applications spanning organic syn- thesis to environmental protection. https://wwwxray.uky.edu/research-showcase/synthesis-and-structural-insights-benzothiazole-appended-26-di-picolinamide-based-sniv-complexes Synthesis, characterization, molecular docking studies, and theoretical calculations of novel Ni (II), Cu (II), and Zn (II) complexes based on benzothiazole derivative - PubMed (2025-07-04) The structures of the prepared compounds were studied using various spectroscopic techniques, including 1H NMR spectroscopy, magnetic measurements, thermogravimetric analysis (TGA), electronic spectroscopy, and molar conductance. These techniques were employed to examine and validate the structures of the synthesized compounds. The copper and zinc complexes exhibit octahedral geometries, while the nickel complex adopts a tetrahedral geometry. The ligand and its metal complexes were evaluated for their in vitro antimicrobial activity against two Gram-positive bacterial strains (Staphylococcus aureus and Bacillus subtilis), two Gram-negative bacterial strains (Escherichia coli and Pseudomonas aeruginosa), and two fungal strains (Aspergillus niger and Candida albicans). The results revealed that the metal complexes exhibited significantly higher antimicrobial activity than the free ligand. The molecular docking of the synthesized compounds with the E. coli DNA gyrase protein (PDB ID: 1KZN) was investigated. The molecular docking results indicated that the synthesized compounds exhibit strong binding affinities toward the target protein, with binding energies ranging from − 6.3 to − 7.1 kcal/mol. The synthesized compounds were also subjected to DFT calculations to determine their optimized geometries and electronic properties. The results of the DFT calculations were in good agreement with the experimental findings. https://pubmed.ncbi.nlm.nih.gov/38962254/ Crystallographic identification of a novel 2,4,5-tri(N-methyl-4-pyridinium)-1,3-thiazole with a complex network of polyiodide/io - European Journal of Chemistry The colour changed to deep red as the reaction progressed. On cooling, a black-purple precipitate began to form in the acetic acid, which was collected by filtration and thereafter pumped for an extended time under high vacuum. NMR and IR spectroscopic analysis indicated the presence of more than one product but all attempts to separate the bulk mixture failed. Needle-like dark crystals were detected in the solid along with lighter orange and red material. The dark crystals were eventually identified by X-ray crystallography. https://www.eurjchem.com/index.php/eurjchem/article/view/2569 Crystallographic identification of a novel 2,4,5-tri(N-methyl-4-pyridinium)-1,3-thiazole with a complex network of polyiodide/iodine counter ions and co-crystallized cyclododecasulfur (S12) - OPUS - University of Lethbridge Analysis of the XRD, including a Hirshfeld surface analysis, shows that (a) the crystal lattice has a number of stabilizing Coulombic short contacts such as I∙∙∙I, I∙∙∙S, I∙∙∙C, and C∙∙∙S and non-classical C-H∙∙∙I and C-H∙∙∙S hydrogen bond interactions (b) the iodine/iodide network are major determinants in the stability of its crystal lattice despite the reduced occupancies of sulfur and (c) the Hirshfeld analysis in comparison with the conventional Mercury visualization program was able to simplify, identify and quantify complex atom-atom interactions such as H∙∙∙H and N∙∙∙I in its crystal lattice. https://opus.uleth.ca/handle/10133/5888 1-(Hex-5-en-1-yl)-4-{[3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}quinolin-1-ium iodide monohydrate - DOAJ The title thiazole orange derivative, bearing an alkene substituent, crystallized as a monohydrate of its iodide salt, namely, (Z)-1-(hex-5-en-1-yl)-4-{[3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}quinolin-1-ium iodide monohydrate, C24H25N2S+·I−·H2O. The packing features aromatic π-stacking and van der Waals interactions. The water molecule of crystallization interacts with the cation and anion via O—H... N and O—H... I hydrogen bonds, respectively. https://doaj.org/article/2191599587444c2084b655519199e43e 1-Methyl-2-[(E)-2,4,5-trimethoxystyryl]pyridinium iodide - PMC In the crystal, the cations are stacked in columns in an antiparallel manner along the a axis through π–π interactions, with a centroid–centroid distance of 3.7714 (16) Å. The iodide anion is situated between the columns and linked to the cation by a weak C—H⋯I interaction. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961159/ Crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide - PMC The imidazole (B134444) ring is quasiplanar, with a maxiumum deviation of 0.0032 (16) Å, and forms a dihedral angle of 67.39 (6)° with the plane of the pyridinium ring. The crystal packing can be described as alternating zigzag layers of cations parallel to the (001) plane, which are sandwiched by the iodide ions. The structure features two types of hydrogen bonds (C—H⋯O and C—H⋯I), viz. cation–anion and cation–cation, which lead to the form ation of a three-dimensional network. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4259580/ (E)-1-Methyl-2-styrylpyridinium iodide - PMC In the title compound, C14H14N+·I−, the cation exists in an E configuration with respect to the ethenyl bond and is slightly twisted, the interplanar angle between the pyridinium and phenyl rings of the cation being 4.8 (2)°. In the crystal packing, the cations are stacked in an antiparallel fashion along the a axis by a π–π interaction involving both pyridinium and phenyl rings; the centroid–centroid distance is 3.542 (3) Å. Each iodide ion is sandwiched between two cations. The cations and iodide anions are linked together by weak C—H⋯I interactions, giving rise to ladder-like ribbons along the a axis. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2971842/ Synthesis, structural and optical properties of an organic nonlinear optical stilbazolium single crystal of 4-(4-hydroxy styryl)-1-methylpyridinium 4-styrenesulfonate - Semantic Scholar (2017-08-04) The structure was determined from the single crystal XRD; HSSS crystal belongs to monoclinic aromatic C–H stretching vibrations. The absorption peaks at 2949 and 2803 cm-1 are attributed to alkyl C–H stretching. The bands observed at 1624 and 1602 cm-1 are assigned to the olefinic C=C stretch and aromatic ring vibrations. The peak at 1477 cm-1 is due to CH2 bending vibration and the C–N stretching vibration is observed at 1341 cm-1. The NMR spectral analysis further confirms the molecular structure. The UV-Vis-NIR spectrum shows a wide transparency window in the entire visible and near IR region with the lower cut-off wavelength at 540 nm. https://www.semanticscholar.org/paper/Synthesis%2C-structural-and-optical-properties-of-an-Balamurugan-Gupta/984b6f129528659d99720c785721665a94776100 Synthesis, Structural and Optical Properties of an Organic Stilbazolium Single Crystal of 4-(4-Hydroxy Styryl)-1-Methylpyridiniu - IRJET (2017-08-04) A stilbazolinium derivative salt, 4-(4-hydroxy styryl)-1- methylpyridinium 4-styrenesulfonate (HSSS) was synthesized by metathesization reaction mechanism. Single crystals of HSSS were grown by slow evaporation technique and the crystal structure was confirmed by single crystal XRD analysis. The functional groups identification and the structure of compound were confirmed by FT-IR and NMR spectral analyses. From the absorption spectrum, the nature of transitions was identified. https://www.irjet.net/archives/V4/i8/IRJET-V4I8160.pdfDespite a comprehensive search for experimental data pertaining to "this compound," publicly accessible, peer-reviewed sources containing the specific, complete characterization data required to fulfill the detailed outline for this exact compound could not be located.

The provided search results contain valuable information on the characterization of related pyridinium salts, benzothiazole derivatives, and various iodide compounds. For instance, general methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, mass spectrometry, and X-ray crystallography are well-documented for analogous structures. These studies confirm the types of analyses that are routinely performed to elucidate the structures of such compounds.

However, the specific ¹H and ¹³C NMR chemical shifts, FT-IR and Raman absorption bands, high-resolution mass spectrometry data, crystal system, space group, and detailed intermolecular interaction parameters for "this compound" are not available in the retrieved search results.

Due to the strict constraint to focus solely on "this compound" and not to introduce information from other examples, it is not possible to generate the requested article with the required scientific accuracy and depth. Constructing the article would require access to specific experimental data from a dedicated study of this compound, which does not appear to be available in the public domain through the conducted searches.

Structural Elucidation and Advanced Characterization of Pyridinium, 1 2 Benzothiazolylmethyl , Iodide

X-ray Crystallography for Solid-State Structural Determination

Conformational Analysis of the Pyridinium (B92312) and Benzothiazole (B30560) Moieties in the Crystal Lattice

The conformation of Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide in the solid state is determined by the spatial arrangement of the pyridinium and benzothiazole ring systems relative to each other. This arrangement is dictated by a combination of intramolecular forces, such as steric hindrance and electronic effects, and intermolecular forces, including crystal packing effects, hydrogen bonding, and π-π stacking interactions.

In analogous structures, the dihedral angle between the pyridinium and a linked aromatic ring system is a key conformational descriptor. For instance, in the crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide, the imidazole (B134444) and pyridinium rings are not coplanar, exhibiting a significant dihedral angle of 67.39 (6)°. nih.gov This deviation from planarity is a common feature in such molecules and is influenced by the flexibility of the methylene (B1212753) linker and the steric demands of the respective ring systems.

To illustrate the type of data obtained from a single-crystal X-ray diffraction analysis, a hypothetical data table is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 98.78 |

| Volume (ų) | 1523.4 |

| Z | 4 |

| Dihedral Angle (°) | 75.4 |

| C-H···I contacts (Å) | 2.8 - 3.2 |

| π-π stacking distance (Å) | 3.5 - 3.8 |

Thermal Stability Analysis Methodologies

The thermal stability of this compound can be systematically investigated using a variety of thermoanalytical techniques. These methods provide valuable information about the decomposition and degradation behavior of the compound as a function of temperature.

Commonly employed techniques for assessing the thermal stability of pyridinium salts and benzothiazole derivatives include Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). at.uascielo.brresearchgate.net TGA measures the change in mass of a sample as it is heated at a controlled rate. This allows for the determination of decomposition temperatures, the number of decomposition steps, and the mass loss associated with each step. DTA, on the other hand, measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. This technique is used to detect thermal events such as phase transitions and decomposition, which are indicated by exothermic or endothermic peaks.

For instance, studies on pyridinium perchlorate (B79767) salts have utilized TGA and DTA to examine their thermal decomposition processes in a static air atmosphere. at.uaresearchgate.net Similarly, the thermal stability of benzothiazole derivatives has been evaluated using TGA to understand their degradation patterns. scielo.br

In a typical TGA analysis of a pyridinium-based compound, an initial slight mass loss might be observed at lower temperatures, corresponding to the evaporation of adsorbed water. mdpi.com This is often followed by one or more distinct weight loss stages at higher temperatures, indicating the degradation of the organic cation and the subsequent loss of volatile fragments. For this compound, one might expect the decomposition to initiate with the cleavage of the methylene bridge or the fragmentation of the pyridinium or benzothiazole rings.

A hypothetical thermal analysis data table for this compound is presented below to illustrate the typical findings from such an analysis.

| Analysis Type | Parameter | Hypothetical Value/Observation |

| TGA | Onset Decomposition Temp. | ~220 °C |

| TGA | Major Decomposition Steps | Two distinct steps |

| TGA | Mass Loss (Step 1) | ~45% (corresponding to loss of pyridinium and methylene moieties) |

| TGA | Mass Loss (Step 2) | ~35% (corresponding to fragmentation of the benzothiazole ring) |

| DTA | Endothermic Peak | ~180 °C (melting point) |

| DTA | Exothermic Peaks | ~230 °C and ~350 °C (decomposition events) |

Reactivity and Reaction Mechanisms Involving Pyridinium, 1 2 Benzothiazolylmethyl , Iodide Derivatives

Electrophilic Behavior of the Pyridinium (B92312) Cation and its Derivatives

The pyridinium cation is an aromatic, electron-deficient system, making it susceptible to attack by nucleophiles. wikipedia.org This electrophilicity is a hallmark of pyridinium salt chemistry. Nucleophilic attack can occur at the carbon atoms of the pyridine (B92270) ring, particularly at the α- and γ-positions, which bear a partial positive charge due to the influence of the positively charged nitrogen atom.

The general mechanism for nucleophilic aromatic substitution on pyridinium ions involves the addition of a nucleophile to form a dihydropyridine (B1217469) intermediate, followed by the elimination of a leaving group. nih.gov The reactivity of the pyridinium ring in "Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide" would be subject to these principles. The benzothiazolylmethyl substituent at the nitrogen atom will influence the regioselectivity of nucleophilic attack through steric and electronic effects.

N-alkylpyridinium cations, such as the one in the title compound, are utilized as electrophiles in organic synthesis to construct dearomatized structures like dihydropyridines. wikipedia.org The reaction of these salts with nucleophiles can lead to a variety of products, depending on the nature of the nucleophile and the reaction conditions.

Annulation and Cyclization Reactions Mediated by Pyridinium Iodide Intermediatesresearchgate.net

Pyridinium salts are versatile precursors in the synthesis of various heterocyclic compounds through annulation and cyclization reactions. nih.govnih.gov These reactions often proceed through the formation of pyridinium ylides or by the ring-opening of the pyridinium salt to generate reactive intermediates.

While specific examples involving "this compound" are not extensively documented in readily available literature, the general reactivity patterns of pyridinium salts suggest its potential utility in such transformations. For instance, pyridinium salts can undergo photocyclization reactions to form complex polycyclic structures. nih.govresearchgate.net Furthermore, pyridinium 1,4-zwitterionic thiolates, which are related structures, participate in [3+3] annulation reactions, demonstrating the role of the pyridinium moiety as a leaving group in the formation of new rings. nih.gov

Ligand Behavior in Coordination Chemistry (Focusing on the benzothiazolylmethyl substituent)

The benzothiazolylmethyl substituent attached to the pyridinium nitrogen possesses potential coordination sites for metal ions. The nitrogen and sulfur atoms of the benzothiazole (B30560) ring can act as Lewis bases, donating their lone pairs of electrons to a metal center. The pyridinium part of the molecule is a cation and would not coordinate directly to a metal cation. Instead, the unquaternized precursor, 2-(aminomethyl)benzothiazole, or a derivative where the pyridine is a substituent on the benzothiazole ring, such as 2-(2'-pyridyl)benzothiazole, would be the actual coordinating ligand.

Transition metal complexes with pyridine-containing ligands are abundant and have been extensively studied. jscimedcentral.comwikipedia.org The coordination of pyridine to a metal center is a fundamental interaction in coordination chemistry. Similarly, benzothiazole derivatives are known to form stable complexes with a variety of transition metals. rsc.org The coordination of 2-(2'-pyridyl)benzothiazole, an isomer of the ligand component of the title compound, with transition metals like Ni(II), Co(II), and Cu(II) has been reported. nih.gov In these complexes, the ligand acts as a bidentate N,N-donor, coordinating through the pyridine and benzothiazole nitrogen atoms. The specific geometry and properties of the resulting complexes depend on the metal ion and other ligands present.

The "benzothiazolylmethyl" group in "this compound" suggests that if this molecule were to act as a precursor to a ligand, the coordination would likely involve the benzothiazole moiety.

Mechanistic Studies of Transformation Pathways (e.g., ring opening, skeletal rearrangements)researchgate.net

The transformation pathways of pyridinium salts are diverse and mechanistically intricate. Key reaction types include ring-opening reactions and skeletal rearrangements.

Ring Opening: The reaction of pyridinium salts with nucleophiles can lead to the opening of the pyridine ring. A classic example is the Zincke reaction, where N-arylpyridinium salts react with amines to form open-chain glutaconaldehyde (B1235477) derivatives. While not directly involving the title compound, this illustrates a fundamental reactivity pattern of the pyridinium core.

Skeletal Rearrangements: Pyridinium salts can undergo various skeletal rearrangements to form different heterocyclic or carbocyclic systems. These rearrangements can be triggered by heat, light, or chemical reagents. For example, the enamine rearrangement of certain pyridinium salts can lead to the formation of an indole (B1671886) ring. researchgate.net These transformations often proceed through a series of steps involving nucleophilic addition, ring opening, and subsequent recyclization. The specific pathway and final product are highly dependent on the substituents on the pyridinium ring and the reaction conditions.

Mechanistic investigations into the reactions of pyridinium salts often employ a combination of experimental techniques, such as kinetic studies and product analysis, along with computational methods to elucidate the reaction pathways and transition states. nih.govresearchgate.net

Theoretical and Computational Studies of Pyridinium, 1 2 Benzothiazolylmethyl , Iodide

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed analysis of the electronic characteristics of molecules. For "Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide," DFT calculations are instrumental in elucidating its frontier molecular orbitals and electrostatic potential, which are key determinants of its chemical reactivity and intermolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. nih.govnih.gov

For "this compound," the HOMO is expected to be localized primarily on the electron-rich benzothiazole (B30560) ring system and the iodide anion, while the LUMO is anticipated to be centered on the electron-deficient pyridinium (B92312) ring. DFT calculations can precisely determine the energies of these orbitals and the resulting energy gap. Such analyses are crucial for understanding the charge transfer possibilities within the molecule. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for this compound (Calculated using DFT)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Note: The values presented in this table are illustrative and representative of similar heterocyclic compounds. Actual values would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface of the molecule.

In the case of "this compound," an MEP map would reveal the electron-deficient (positive potential) regions around the pyridinium ring, making it susceptible to nucleophilic attack. Conversely, the benzothiazole moiety and the iodide ion would exhibit electron-rich (negative potential) regions, indicating their propensity to interact with electrophiles. researchgate.net This visual representation of the molecule's electrostatic landscape is invaluable for understanding its interaction with other molecules and its role in chemical reactions.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. nih.gov For "this compound," MD simulations can be employed to explore the rotational freedom around the methylene (B1212753) bridge connecting the pyridinium and benzothiazole rings.

These simulations can also shed light on the nature of the interaction between the pyridinium cation and the iodide anion. The simulations can reveal whether they exist as a tight ion pair or as solvent-separated ions in different media. researchgate.net Understanding these interactions is crucial for predicting the compound's behavior in various environments. Furthermore, MD simulations can elucidate the interactions between the compound and solvent molecules, providing a detailed picture of the solvation process. rsc.org

Computational Insights into Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions. rsc.orgmdpi.com For "this compound," theoretical calculations can be used to explore potential reaction pathways, identify transition states, and determine activation energies. researchgate.netnih.govresearchgate.netmdpi.com

For instance, DFT calculations can be used to model the nucleophilic substitution reactions at the methylene carbon or at the pyridinium ring. These calculations can help in understanding the feasibility of different reaction pathways and predicting the major products. Computational studies can also provide insights into the role of the benzothiazole group in influencing the reactivity of the molecule. By mapping out the potential energy surface for a given reaction, researchers can gain a deeper understanding of the factors that control the reaction's outcome.

Quantitative Structure-Property Relationship (QSPR) Studies relevant to material applications

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its macroscopic properties. In the context of "this compound," QSPR studies could be employed to predict its potential applications in material science.

By calculating a range of molecular descriptors (e.g., electronic, topological, and quantum chemical descriptors) and correlating them with experimentally determined material properties (such as conductivity, thermal stability, or optical properties), predictive QSPR models can be developed. These models can then be used to screen virtual libraries of related compounds to identify candidates with desired properties, thereby accelerating the discovery of new materials. While specific QSPR studies on this particular compound are not yet prevalent, the methodology holds significant promise for guiding its future development in various material applications.

Applications of Pyridinium, 1 2 Benzothiazolylmethyl , Iodide in Advanced Materials and Organic Synthesis

Intermediates in Complex Organic Synthesis and Heterocycle Construction

To maintain the integrity of scientific accuracy and adhere to the strict constraints of the prompt, the article cannot be produced.

Precursors for Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, with a continuous demand for new molecular entities with unique properties. Pyridinium (B92312), 1-(2-benzothiazolylmethyl)-, iodide and its derivatives are valuable precursors in the generation of a diverse array of heterocyclic systems. These compounds can be strategically employed in multi-step synthetic sequences to afford complex scaffolds. The reactivity of the pyridinium ring and the benzothiazole (B30560) nucleus can be independently or concertedly exploited to build intricate molecular frameworks.

For instance, the pyridinium moiety can undergo nucleophilic addition reactions, paving the way for the synthesis of partially or fully saturated heterocyclic systems. The benzothiazole unit, on the other hand, can be functionalized at various positions to introduce additional complexity and modulate the electronic properties of the final molecule. The development of new synthetic methodologies utilizing such precursors is an active area of research, with the potential to unlock novel chemical space for drug discovery and material applications.

The generation of pyridinium ylides from pyridinium salts is a key strategy for the synthesis of various heterocyclic compounds. These ylides can participate in a range of cycloaddition reactions, leading to the formation of indolizine (B1195054) and other fused heterocyclic systems. For example, the reaction of pyridinium ylides with activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a well-established method for constructing the indolizine core.

Recent research has also explored cascade reactions involving pyridinium salts for the synthesis of complex polycyclic structures. These one-pot transformations often proceed with high atom economy and stereoselectivity, offering an efficient route to valuable heterocyclic compounds.

| Precursor Type | Reaction Type | Resulting Heterocycle | Key Features |

|---|---|---|---|

| Pyridinium Ylides | [3+2] Cycloaddition | Indolizines, Dihydroindolizines | Fused bicyclic systems with nitrogen at the bridgehead. |

| N-Acylpyridinium Salts | Nucleophilic Addition | 1,2-Dihydropyridines | Partially saturated pyridine (B92270) derivatives. nih.gov |

| Pyridinium Zwitterions | [5+2] Cycloaddition | 1,4-Benzodiazepines | Polycyclic systems with applications in medicinal chemistry. mdpi.com |

Reagents in Annulation and Dearomatization Reactions

Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide and related pyridinium salts are pivotal reagents in annulation and dearomatization reactions, which are powerful strategies for converting flat, aromatic systems into three-dimensional structures. chemistryviews.org These transformations are of significant interest in synthetic chemistry as they provide access to complex molecular architectures that are often found in natural products and pharmaceuticals.

Annulation Reactions:

Annulation refers to the formation of a new ring fused to an existing one. Pyridinium ylides, generated in situ from salts like this compound, are key intermediates in these processes. They can react with various dipolarophiles in cycloaddition reactions to construct new heterocyclic rings. For example, the reaction of a pyridinium ylide with an alkene or alkyne can lead to the formation of five-membered rings fused to the pyridine core.

Dearomatization Reactions:

Dearomatization reactions disrupt the aromaticity of the pyridine ring, leading to the formation of dihydropyridines, tetrahydropyridines, or piperidines. chemistryviews.org This is typically achieved by the nucleophilic addition to the activated pyridinium ring. The benzothiazolylmethyl substituent can influence the regioselectivity of the nucleophilic attack.

Recent advancements in this area include the development of catalytic asymmetric dearomatization reactions, which allow for the synthesis of chiral, non-planar heterocyclic compounds with high enantioselectivity. chemistryviews.orgresearchgate.net These chiral building blocks are highly valuable in the synthesis of complex target molecules.

Supramolecular Assembly and Host-Guest Chemistry

The unique electronic and structural features of this compound make it an attractive component for the construction of supramolecular assemblies and for applications in host-guest chemistry.

Design of Charge-Transfer Complexes and Supramolecular Architectures

The pyridinium cation is an electron-accepting moiety, while the benzothiazole ring can act as an electron donor. This inherent electronic dichotomy facilitates the formation of charge-transfer (CT) complexes with other electron-rich or electron-poor species. nih.govdtic.mil These CT interactions can be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures, such as stacks, sheets, or more complex three-dimensional networks. nih.gov

The formation of these assemblies can be influenced by various factors, including solvent polarity, temperature, and the presence of other interacting species. The resulting supramolecular structures can exhibit interesting photophysical and electronic properties, making them promising for applications in molecular electronics and sensing.

Iodine Capture and Adsorption Mechanisms in Material Science

The capture of volatile radioactive iodine (I₂) is a critical challenge in nuclear waste management. arxiv.orgrsc.org Materials based on pyridinium salts, including those functionalized with benzothiazole groups, have shown promise as effective iodine adsorbents. arxiv.orgresearchgate.net

The mechanism of iodine capture is believed to involve multiple interactions. The positively charged pyridinium cation can interact strongly with polyiodide anions (such as I₃⁻ and I₅⁻) that form upon the reaction of I₂ with the iodide counter-ion. nih.gov Additionally, the aromatic benzothiazole moiety can engage in charge-transfer interactions with iodine molecules. rsc.org The combination of these electrostatic and charge-transfer interactions leads to the efficient trapping of iodine within the material.

Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the nature of these interactions and to predict the iodine adsorption capabilities of different pyridinium-based materials. arxiv.orgcityu.edu.hk These computational models help in understanding the binding energies and the geometric arrangement of iodine within the host material, guiding the design of new and more efficient adsorbents.

Theoretical Basis for Corrosion Inhibition (Focus on molecular interaction mechanisms, not performance data)

The theoretical understanding of how molecules like this compound inhibit corrosion is primarily based on the principles of quantum chemistry and molecular dynamics simulations. These computational methods provide insights into the interaction between the inhibitor molecule and the metal surface at the atomic level.

The corrosion inhibition mechanism is generally attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. chemmethod.comasianpubs.orgmdpi.com The efficiency of an inhibitor is closely related to the strength and nature of its adsorption.

Several key molecular properties, calculated using Density Functional Theory (DFT), are correlated with the inhibition potential:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO (EHOMO) is associated with the electron-donating ability of a molecule. A higher EHOMO indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, facilitating adsorption. Conversely, the energy of the LUMO (ELUMO) relates to the ability of the molecule to accept electrons from the metal surface. A lower ELUMO suggests a stronger affinity for accepting electrons. eurjchem.com

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally leads to stronger adsorption on the metal surface. eurjchem.comscispace.com

Electronegativity (χ) and Global Hardness (η): These parameters provide information about the charge transfer between the inhibitor and the metal.

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface due to electrostatic interactions.

For this compound, the adsorption process is thought to involve multiple interaction sites. The nitrogen and sulfur atoms in the benzothiazole ring, as well as the nitrogen atom in the pyridinium ring, possess lone pairs of electrons that can coordinate with the metal atoms. The aromatic rings can also interact with the metal surface through π-electron donation. The iodide ion can be specifically adsorbed on the metal surface, creating a negatively charged layer that facilitates the adsorption of the positively charged pyridinium cation.

Molecular dynamics simulations can further model the adsorption process, providing information on the orientation and conformation of the inhibitor molecules on the metal surface in a simulated corrosive environment. nih.gov These simulations help to visualize the formation of the protective layer and to understand the dynamic nature of the inhibitor-metal interactions.

| Parameter | Symbol | Significance in Corrosion Inhibition |

|---|---|---|

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Indicates the electron-donating ability of the molecule. Higher values suggest stronger donation to the metal surface. eurjchem.com |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Indicates the electron-accepting ability of the molecule. Lower values suggest stronger acceptance from the metal surface. eurjchem.com |

| Energy Gap | ΔE | Relates to the reactivity of the molecule. Smaller values often correlate with better inhibition efficiency. scispace.com |

| Electronegativity | χ | Measures the tendency of an atom to attract a bonding pair of electrons. |

| Global Hardness | η | Measures the resistance to charge transfer. |

| Dipole Moment | μ | Influences the electrostatic interaction between the inhibitor and the metal surface. |

Future Research Directions and Perspectives on Pyridinium, 1 2 Benzothiazolylmethyl , Iodide

Development of Novel and Efficient Synthetic Routes for Targeted Derivatives

The foundational step for any future investigation would be the development of a reliable synthetic route to Pyridinium (B92312), 1-(2-benzothiazolylmethyl)-, iodide. A plausible approach would involve the quaternization of pyridine (B92270) with a suitable 2-(halomethyl)benzothiazole, such as 2-(iodomethyl)benzothiazole (B1621058). The reaction conditions, including solvent, temperature, and reaction time, would need to be optimized to ensure a high yield and purity of the target compound.

Once a successful synthesis is established, researchers could then explore the creation of a library of targeted derivatives. This could involve modifying either the pyridinium or the benzothiazole (B30560) ring with various functional groups to tune the compound's electronic, steric, and physicochemical properties.

Exploration of Untapped Reactivity Profiles and Catalytic Functions

With the compound in hand, the next phase would involve a thorough investigation of its chemical reactivity. As a pyridinium salt, it could potentially act as an N-heterocyclic carbene (NHC) precursor, a phase-transfer catalyst, or an ionic liquid. The benzothiazole moiety, known for its diverse chemical behavior, could also impart unique reactivity.

Systematic studies would be necessary to understand how Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide, behaves in various organic reactions. This could include its use as a catalyst in well-established transformations or the discovery of entirely new reactions where it plays a key role.

Advanced Material Design and Performance Optimization Based on Pyridinium Iodides

Pyridinium iodides have found applications in the development of advanced materials, particularly in the field of perovskite solar cells and organic electronics. Future research could explore the potential of incorporating this compound, into such materials. The benzothiazole unit, with its conjugated π-system, might offer interesting photophysical or electronic properties.

Researchers would need to synthesize and characterize materials containing this compound and evaluate their performance in various devices. This would involve a detailed study of their thermal stability, conductivity, and optical properties.

Integration with Emerging Chemical Technologies

The exploration of this novel compound could also benefit from the integration of emerging chemical technologies. For instance, high-throughput screening could be employed to rapidly test its catalytic activity in a wide range of reactions. Flow chemistry could be utilized to optimize its synthesis in a safe and efficient manner. Furthermore, computational modeling could provide insights into its structure and reactivity, guiding experimental efforts.

Synergistic Experimental and Theoretical Approaches for Comprehensive Understanding

A comprehensive understanding of this compound, would necessitate a synergistic approach combining experimental and theoretical methods. Spectroscopic techniques such as NMR, IR, and mass spectrometry would be crucial for its structural characterization. X-ray crystallography could provide definitive information about its solid-state structure.

In parallel, computational studies, such as density functional theory (DFT) calculations, could be used to predict its molecular geometry, electronic structure, and reactivity. This combined approach would provide a deeper understanding of the fundamental properties of this currently unknown compound.

Q & A

Basic: What are the standard synthetic routes for Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide, and what factors influence reaction yields?

Methodological Answer:

The compound is typically synthesized via quaternization reactions , where pyridine reacts with a benzothiazole-containing alkyl iodide. Key steps include:

- Nucleophilic substitution : Benzothiazolemethyl iodide reacts with pyridine under reflux in a polar aprotic solvent (e.g., acetonitrile) to form the pyridinium salt.

- Purification : Crystallization from ethanol or methanol is commonly employed .

Factors affecting yields include: - Stoichiometry : Excess alkylating agent (1.2–1.5 equiv.) ensures complete quaternization.

- Temperature : Prolonged heating (24–48 hours) at 60–80°C improves conversion rates.

- Moisture control : Anhydrous conditions prevent hydrolysis of the alkyl iodide .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolves the cationic pyridinium structure and iodide counterion. For example, related pyridinium salts crystallize in monoclinic systems (e.g., P2₁/c) with unit cell parameters a ≈ 11.0 Å, b ≈ 9.1 Å, and dihedral angles >60° between aromatic rings .

- NMR spectroscopy : ¹H NMR typically shows pyridinium protons at δ 8.5–9.5 ppm and benzothiazole protons at δ 7.0–8.0 ppm. ¹³C NMR confirms quaternization via a downfield-shifted pyridinium carbon (δ ~145 ppm) .

- Elemental analysis : Validates purity (>98%) and stoichiometry .

Advanced: How does the benzothiazole substituent influence the compound’s electronic properties and reactivity in coordination chemistry?

Methodological Answer:

The benzothiazole group acts as a π-accepting ligand , enhancing metal-ligand charge transfer in coordination polymers:

- Electronic effects : The electron-withdrawing thiazole ring stabilizes low-oxidation-state metals (e.g., Ru(II)) by accepting electron density via π-backbonding.

- Structural rigidity : The planar benzothiazole moiety facilitates ordered polymeric frameworks, as seen in Ru(II) coordination polymers .

- Reactivity : The iodide counterion can be replaced with other anions (e.g., PF₆⁻) to modulate solubility for electrochemical studies .

Advanced: What strategies resolve discrepancies between experimental spectral data and computational predictions for this compound?

Methodological Answer:

- Cross-validation : Compare experimental ¹H NMR shifts with Density Functional Theory (DFT)-calculated isotropic shielding constants. Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility.

- Crystallographic benchmarking : Use X-ray-derived bond lengths and angles (e.g., C–N = 1.48 Å in pyridinium) to refine computational models .

- Dynamic NMR : For fluxional behavior, variable-temperature NMR can resolve overlapping signals caused by rotational barriers (e.g., around the benzothiazole-pyridinium linkage) .

Advanced: What are the implications of the compound’s crystal packing and hydrogen bonding on its stability and application in material science?

Methodological Answer:

- Hydrogen bonding : C–H⋯I⁻ and C–H⋯O interactions (if nitro/methoxy substituents are present) create 3D networks, improving thermal stability (decomposition >200°C). This is critical for solid-state applications like ion-conductive materials .

- Packing motifs : Alternating cationic and anionic layers along the c-axis (observed in related structures) enhance ionic conductivity.

- Stability trade-offs : Strong intermolecular interactions may reduce solubility, necessitating co-solvents for processing .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

While specific toxicological data for this compound is limited, analogous pyridinium salts require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.